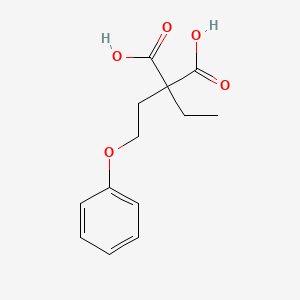
Ethyl(2-phenoxyethyl)propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C13H16O5 It is a derivative of propanedioic acid, featuring an ethyl group and a phenoxyethyl group attached to the central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-phenoxyethyl)propanedioic acid typically involves the esterification of propanedioic acid derivatives with 2-phenoxyethanol. One common method is the reaction of diethyl malonate with 2-phenoxyethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as heteropoly acids on clay supports can be employed to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-phenoxyethyl)propanedioic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breaking down into its constituent acids and alcohols under acidic or basic conditions.
Substitution: Reactions where the phenoxyethyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires either strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Utilizes nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Produces propanedioic acid and 2-phenoxyethanol.
Substitution: Yields substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl(2-phenoxyethyl)propanedioic acid involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity.
Diethyl Malonate: An ester of malonic acid used in similar synthetic applications.
Phenoxyacetic Acid: Contains a phenoxy group and is used in herbicides and pharmaceuticals
Uniqueness
Ethyl(2-phenoxyethyl)propanedioic acid is unique due to the combination of the phenoxyethyl group and the propanedioic acid backbone
Propriétés
Numéro CAS |
5449-64-9 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-ethyl-2-(2-phenoxyethyl)propanedioic acid |
InChI |
InChI=1S/C13H16O5/c1-2-13(11(14)15,12(16)17)8-9-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
VINVCCQZJDSBAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCOC1=CC=CC=C1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


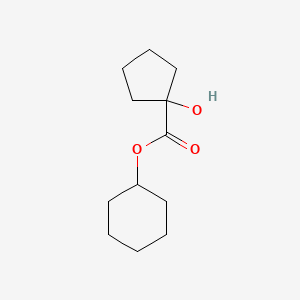

![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)


![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
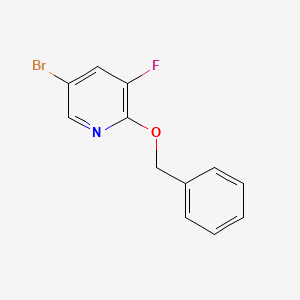
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)

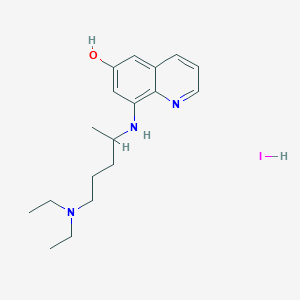
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
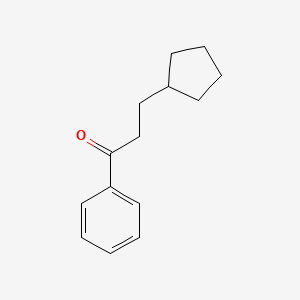
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)

